阿曲库铵贝施

描述

Synthesis Analysis

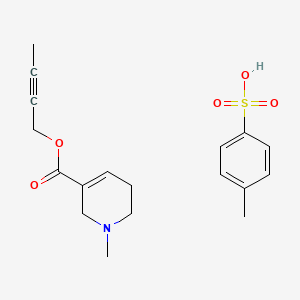

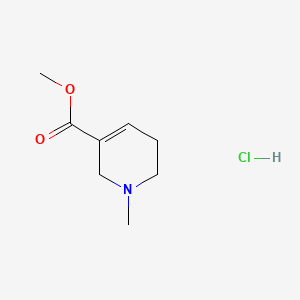

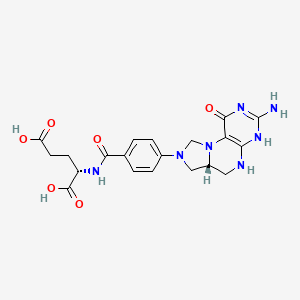

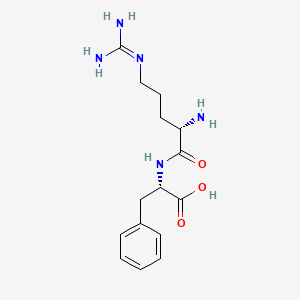

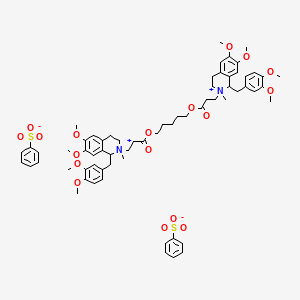

The synthesis of atracurium besylate involves the reaction of N, N’-4,10-dioxa-3,11-dioxotridecylene-,13-bis-tetrahydropapaverine, CAS registry number 64228-77-9, with methyl benzenesulfonate to provide the bis-quaternary ammonium product (atracurium besylate) . An improved purification method would require fewer operations and avoid the hazards associated with large-scale use of diethyl ether .Molecular Structure Analysis

Atracurium besylate is designated as 2- (2-Carboxyethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinolinium benzenesulfonate, pentamethylene ester . It has a molecular weight of 1243.49, and its molecular formula is C 65 H 82 N 2 O 18 S 2 .Chemical Reactions Analysis

Atracurium besylate is a non-depolarizing neuromuscular blocker used to facilitate endotracheal intubation and relax skeletal muscles during surgery . It antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate .Physical And Chemical Properties Analysis

Atracurium besylate is a nondepolarizing skeletal muscle relaxant . It is physically stable and chemically compatible for up to three hours at room temperature under normal fluorescent lighting at the concentrations used in this study and may be coinfused at a y-site without loss of potency .科学研究应用

神经肌肉阻断应用

兽医学应用

阿曲库铵贝施已用作接受各种外科手术的犬类的神经肌肉阻断剂。此类应用可有效产生相当长时间的阻断作用,且无不良副作用,证明其在兽医学中的实用性 (Jones & Clutton, 1984).

临床药理学

阿曲库铵贝施的临床研究表明其作为非去极化肌松药的有效性。起效时间、作用持续时间和缺乏明显的累积效应使其成为各种临床应用的候选药物,尤其是在麻醉中 (Basta et al., 1982).

动物神经肌肉效应

对异氟醚麻醉鸡的研究表明,阿曲库铵贝施可有效诱导肌肉松弛。该研究还指出其安全性和可靠性,对心血管的影响最小,进一步支持其在兽医麻醉中的应用 (Nicholson & Ilkiw, 1992).

神经外科应用

- 对颅内压的影响:阿曲库铵贝施已在接受神经外科手术的脑损伤患者中进行研究。结果表明,给药后颅内压或脑灌注压无明显变化,表明其在神经外科环境中使用是安全的 (Rosa et al., 1986).

独特的药理学特性

化学稳定性和吸附

关于阿曲库铵贝施在塑料注射器中的化学稳定性及其吸附行为的研究提供了对其处理和储存要求的见解。此信息对其在临床环境中的使用至关重要 (Pramar et al., 1996).

肌电图评估

对阿曲库铵贝施引起的神经肌肉阻断进行肌电图评估提供了有关其对肌肉动作电位和神经肌肉功能影响的宝贵信息,有助于更深入地了解其药效学 (Calvey et al., 1983).

专门的临床应用

在肾衰竭患者中的应用

阿曲库铵贝施已针对其在肾衰竭患者中的疗效进行了研究,比较了间歇性脉冲和持续输注技术。这些发现对于优化其在肾功能受损患者中的使用尤为重要 (Madhavi et al., 2012).

重症肌无力和胸腺切除术

阿曲库铵贝施已被研究为针对此特定医学状况的肌肉松弛的潜在治疗选择 (Baraka & Dajani, 1984).

泌尿外科应用

促进膀胱表达

阿曲库铵贝施已在兽医学中用于尿道灌注,以促进脊髓损伤导致尿潴留的犬和猫手动膀胱表达,证明了其在专门泌尿外科应用中的实用性 (Galluzzi et al., 2015).

雄性猫尿道梗阻

对有尿道栓塞的雄性猫进行阿曲库铵贝施尿道内给药已显示出显着的去除梗阻的有效性,表明其在解决此特定兽医泌尿外科挑战中的潜在用途 (Galluzzi et al., 2012).

神经学研究

- 调节大鼠脑突触前膜:一项研究调查了阿曲库铵贝施及其代谢物劳达诺辛对大鼠脑突触前膜的影响,提供了对其对神经细胞功能影响的见解,可能阐明导致中枢神经系统兴奋和癫痫的机制 (Kamper et al., 1998).

安全和危害

属性

IUPAC Name |

benzenesulfonate;5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H72N2O12.2C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;2*7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1-5H,(H,7,8,9)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZSQOVSEBAPGS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H82N2O18S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64228-79-1 (Parent) | |

| Record name | Atracurium besylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064228815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6022630 | |

| Record name | Atracurium besylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1243.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Miscible | |

| Record name | Atracurium besylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00732 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Atracurium antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate. This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine. | |

| Record name | Atracurium besylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00732 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Atracurium besylate | |

CAS RN |

64228-81-5 | |

| Record name | Atracurium besylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064228815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atracurium besylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00732 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Atracurium besylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Atracurium besylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Atracurium besilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

85-90 | |

| Record name | Atracurium besylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00732 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

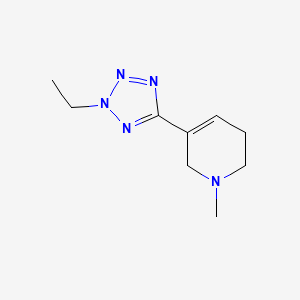

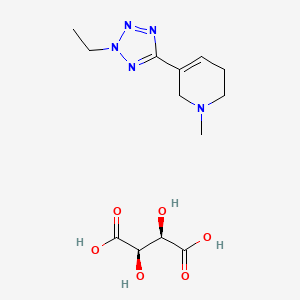

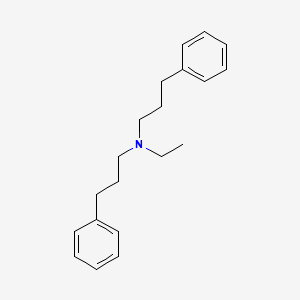

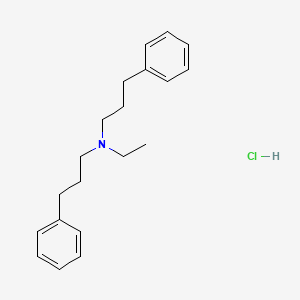

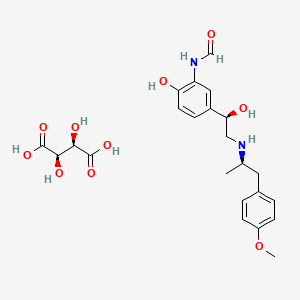

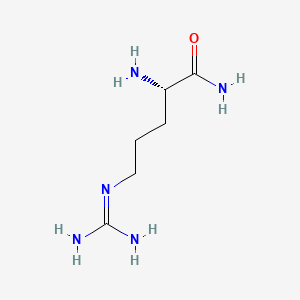

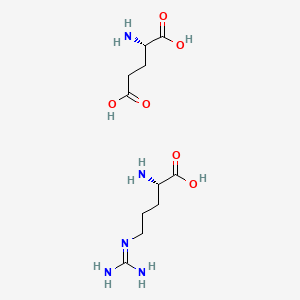

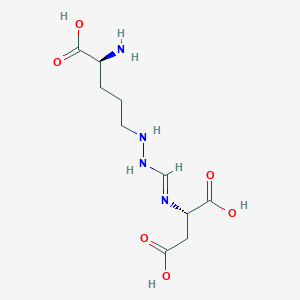

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。